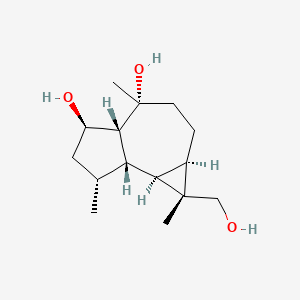

Dichomitin B

Description

Fungal Sources and Cultivation Methodologies

Dichomitin B is a secondary metabolite produced by the white-rot fungus Dichomitus squalens. cern.ac.cnvulcanchem.com This fungus, belonging to the Polyporaceae family, is commonly found on dead or decaying wood of both softwood and hardwood trees in northern regions of Europe, Asia, and North America. doe.gov The initial isolation of this compound was from the mycelial cultures of D. squalens. cern.ac.cnvulcanchem.com Fruiting bodies of the fungus were collected, and mycelia were isolated from tissue plugs of a young fruiting body. cern.ac.cn A voucher specimen and mycelial culture are maintained in scientific collections for further research. cern.ac.cn

To obtain sufficient quantities of this compound for structural analysis and bioactivity screening, researchers have developed optimized fermentation protocols. The process begins with growing the mycelia of D. squalens on a suitable agar (B569324) medium, such as Malt (B15192052) Extract Agar (MEA). cern.ac.cn These mycelial growths are then used to inoculate a liquid medium, for instance, a Yeast Malt Glucose (YMG) medium containing glucose, malt extract, and yeast extract. cern.ac.cn

The initial liquid cultures are incubated on a rotary shaker to promote mycelial growth. cern.ac.cn For larger-scale production, these cultures are transferred to larger flasks containing the same liquid medium supplemented with a solid substrate like wheat grains. cern.ac.cn The cultivation is then continued under stationary conditions at a controlled temperature, for example, at 28°C for approximately 13 days. cern.ac.cn This solid-state fermentation method has been employed to enhance the production of secondary metabolites like this compound. cern.ac.cn

Extraction and Purification Protocols for this compound

Following fermentation, a systematic extraction and purification procedure is necessary to isolate this compound from the complex mixture of fungal metabolites.

The first step in isolating this compound involves extracting the fungal biomass with a suitable solvent. The mycelial cultures are typically extracted multiple times with 95% ethanol (B145695) at room temperature. cern.ac.cn The resulting ethanol solution is then concentrated under a vacuum. cern.ac.cn This concentrated extract is subsequently suspended in water and subjected to sequential liquid-liquid extraction with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate. cern.ac.cn this compound, being a moderately polar compound, is primarily found in the chloroform fraction. cern.ac.cn

The crude chloroform extract, a complex mixture of compounds, is then subjected to a series of chromatographic techniques for further purification.

Column Chromatography: The initial separation is often performed using silica (B1680970) gel column chromatography. The extract is loaded onto the column and eluted with a gradient of solvents, typically mixtures of chloroform and methanol (B129727) with increasing polarity. cern.ac.cn This process separates the components based on their affinity for the silica gel, yielding several fractions. cern.ac.cn

Further Purification: The fraction containing this compound is then subjected to further purification steps. This may involve repeated silica gel column chromatography with different solvent systems, such as petroleum ether-acetone. cern.ac.cn Additionally, reversed-phase C-18 column chromatography, using solvent systems like methanol-water, is employed to separate compounds based on their hydrophobicity. cern.ac.cn A final purification step often involves size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to yield pure this compound as a colorless oil. cern.ac.cn

Advanced Spectroscopic Techniques for Structural Characterization

The precise molecular structure of this compound was determined using a combination of advanced spectroscopic methods. These techniques provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. cern.ac.cn For this compound, the molecular formula was established as C₁₅H₂₆O₃. vulcanchem.com Electron Ionization Mass Spectrometry (EIMS) provides information about the molecular weight and fragmentation pattern, which can offer clues about the structural components. cern.ac.cn

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows a characteristic absorption band for hydroxyl (-OH) groups. cern.ac.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized.

¹H NMR: Provides information about the number and types of protons and their neighboring atoms. cern.ac.cn

¹³C NMR and DEPT: These spectra reveal the number and types of carbon atoms (methyl, methylene, methine, and quaternary carbons). cern.ac.cn

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), allowing for the complete assembly of the carbon skeleton and the placement of functional groups. frontiersin.org

Through the comprehensive analysis of these spectroscopic data, the complete structure and relative stereochemistry of this compound were successfully elucidated. cern.ac.cn

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H26O3 |

|---|---|

Molecular Weight |

254.36 g/mol |

IUPAC Name |

(1S,1aR,4R,4aR,5R,7R,7aS,7bS)-1-(hydroxymethyl)-1,4,7-trimethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,5-diol |

InChI |

InChI=1S/C15H26O3/c1-8-6-10(17)13-11(8)12-9(14(12,2)7-16)4-5-15(13,3)18/h8-13,16-18H,4-7H2,1-3H3/t8-,9-,10-,11+,12-,13+,14+,15-/m1/s1 |

InChI Key |

DDVAVJSIHXELQF-WHNZPNJCSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@H]2[C@@H]1[C@H]3[C@H]([C@]3(C)CO)CC[C@@]2(C)O)O |

Canonical SMILES |

CC1CC(C2C1C3C(C3(C)CO)CCC2(C)O)O |

Synonyms |

2beta,13-dihydroxyledol |

Origin of Product |

United States |

Isolation and Structural Elucidation Studies of Dichomitin B

Advanced Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in defining the intricate three-dimensional structure of Dichomitin B. Both ¹H and ¹³C NMR data are crucial for assigning the chemical environment of each atom within the molecule.

The ¹H NMR spectrum provides information about the proton environments, while the ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) spectra reveal the number and types of carbon atoms (methyl, methylene, methine, and quaternary carbons). acs.org For this compound, these analyses confirmed the presence of 15 carbon atoms, a key characteristic of sesquiterpenoids. acs.org

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in assembling the molecular framework by identifying proton-proton and long-range proton-carbon connectivities. tandfonline.com Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments were vital in determining the relative stereochemistry of the molecule by revealing through-space interactions between protons. researchgate.net

Table 1: NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 1 | 51.8 (CH) | 1.05 (m) |

| 1a | 30.5 (CH) | 0.65 (m) |

| 2 | 78.5 (CH) | 4.10 (br s) |

| 3 | 39.2 (CH₂) | 1.85 (m), 1.60 (m) |

| 4 | 40.8 (C) | |

| 4a | 41.2 (CH) | 1.70 (m) |

| 5 | 22.1 (CH₂) | 1.55 (m), 1.45 (m) |

| 6 | 28.1 (CH₂) | 1.95 (m), 1.35 (m) |

| 7 | 48.9 (CH) | 1.80 (m) |

| 7a | 35.1 (CH) | 0.95 (m) |

| 7b | 29.8 (C) | |

| 1' | 68.2 (CH₂) | 3.75 (d, 11.0), 3.65 (d, 11.0) |

| 4' | 19.5 (CH₃) | 1.02 (s) |

| 7' | 22.4 (CH₃) | 0.98 (d, 7.0) |

| 1'' | 15.3 (CH₃) | 1.25 (s) |

Data sourced from Huang et al., 2004. acs.org

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution time-of-flight mass spectrometry (HRTOFMS) was employed. acs.org This analysis provided a precise mass measurement, which, in conjunction with NMR data, established the molecular formula as C₁₅H₂₆O₃. acs.orgCurrent time information in Bangkok, TH. This formula indicates a degree of unsaturation consistent with its complex polycyclic structure.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z | Deduced Formula |

|---|---|---|---|

| HRTOFMS | [M+Na]⁺ | 277.1778 | C₁₅H₂₆O₃Na |

Data sourced from Huang et al., 2004. acs.org

X-ray Crystallography for Absolute Configuration Elucidation (if applicable for related compounds or this compound)

While a specific X-ray crystallographic study for this compound has not been reported, this technique is the gold standard for determining the absolute configuration of chiral molecules. The process involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice.

For many related sesquiterpenoids isolated from fungi, including other aromadendrane-type compounds, single-crystal X-ray diffraction has been successfully used to unambiguously establish their absolute stereochemistry. tandfonline.comnih.govnih.govbeilstein-journals.orgmdpi.com This provides a strong precedent for how the absolute configuration of compounds within this class is definitively determined.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. In the case of this compound, the IR spectrum shows a characteristic broad absorption band around 3386 cm⁻¹, which is indicative of the presence of hydroxyl (-OH) groups. acs.org

The general regions of an IR spectrum can be used to identify other structural features. The region between 3000 and 2850 cm⁻¹ would show C-H stretching vibrations of the alkane backbone. The fingerprint region, typically from 1500 to 500 cm⁻¹, contains complex vibrations that are unique to the molecule as a whole, including C-C and C-O single bond stretching and various bending vibrations.

Table 3: Expected IR Absorption Regions for this compound Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching, H-bonded | 3500–3200 (broad) |

| C-H (sp³) | Stretching | 3000–2850 |

Stereochemical Analysis and Confirmation of this compound

The definitive stereochemical structure of this compound is given by its IUPAC name: (1S,1aR,4R,4aR,5R,7R,7aS,7bS)-1-(hydroxymethyl)-1,4,7-trimethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,5-diol. This name encapsulates the precise three-dimensional arrangement of atoms, including the absolute configuration at each of its eight stereocenters.

The relative configuration of this compound was initially proposed based on NOESY NMR experiments, which reveal the spatial proximity of protons. acs.org The confirmation of the absolute configuration of this compound is established through its relationship to the known sesquiterpene, ledol (B1674693). researchgate.net The stereochemistry of ledol itself has been a subject of detailed investigation, with its absolute configuration being confirmed through extensive NMR studies and molecular mechanics calculations. researchgate.net As this compound is a dihydroxy derivative of ledol, its absolute stereochemistry is assigned based on the established configuration of the parent compound.

Biosynthetic Pathways of Dichomitin B

Proposed Biogenetic Origin of the Cyclopropa[e]azulene Scaffold

The biosynthesis of virtually all sesquiterpenoids begins with the C15 precursor, farnesyl pyrophosphate (FPP), which is assembled from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) pathway. nih.govresearchgate.net The formation of the complex carbon skeleton of Dichomitin B is proposed to proceed through a series of cationic cyclization and rearrangement reactions initiated from FPP.

The key step in the biosynthesis of related fungal sesquiterpenoids, such as protoilludanes, is the 1,11-cyclization of FPP to form a humulyl cation intermediate. nih.govunivie.ac.at This highly reactive intermediate can then undergo further intramolecular cyclizations. It is hypothesized that the scaffold of this compound originates from a protoilludane-type (a 5/6/4 fused ring system) or a related tricyclic carbocationic intermediate. nih.govmdpi.com Subsequent enzymatic Wagner-Meerwein rearrangements and proton transfers would then lead to the formation of the distinctive and sterically congested cyclopropa[e]azulene core structure, which is characteristic of aromadendrene-type sesquiterpenoids. univie.ac.atnih.gov The formation of the cyclopropane (B1198618) ring is a critical step in establishing the final carbon framework.

Enzymology of Sesquiterpene Biosynthesis Relevant to this compound

The construction of this compound from the linear FPP precursor requires at least two major classes of enzymes: sesquiterpene synthases (STSs) to build the core carbon skeleton and post-cyclization modification enzymes to add functional groups, such as the three hydroxyls found in the final molecule. cern.ac.cnnih.gov

Sesquiterpene synthases (STSs) are responsible for catalyzing the initial, and often most complex, cyclization of FPP into a diverse array of cyclic hydrocarbon or alcohol backbones. mdpi.comnih.gov These enzymes are essential for generating the foundational structure of sesquiterpenoids. The genome of Dichomitus squalens is known to encode multiple putative STS genes, indicating a significant capacity for sesquiterpene production. scispace.commdpi.com

While the specific STS that produces the direct precursor to this compound has not yet been definitively characterized, research has been conducted on STSs from D. squalens. For instance, a putative STS from D. squalens strain LYAD-421 SS1 (gene ID Dicsq1_63165) was identified and selected for functional analysis in a broader study of fungal terpene synthases. acs.org The characterization of such enzymes is a critical step toward elucidating the complete biosynthetic pathway. The functional diversity of STSs in basidiomycetes is vast, with different enzymes capable of producing a wide range of sesquiterpene skeletons from the same FPP precursor. mdpi.com

| Enzyme Name/Identifier | Organism | Major Product(s) | Precursor | Reference |

|---|---|---|---|---|

| PpSTS08 | Postia placenta | Δ⁶-protoilludene | FPP | mdpi.com |

| PpSTS14 | Postia placenta | Pentalenene | FPP | mdpi.com |

| Omp6 | Omphalotus olearius | Δ⁶-protoilludene | FPP | mdpi.com |

| Cop4 | Coprinopsis cinerea | α-muurolene, δ-cadinene | FPP | mdpi.com |

Following the creation of the hydrocarbon skeleton by an STS, tailoring enzymes introduce functional groups, which greatly increases the structural and functional diversity of the final natural products. nih.govresearchgate.net The molecular formula of this compound (C₁₅H₂₆O₃) reveals the presence of three hydroxyl groups, which are installed through post-cyclization modifications. cern.ac.cn

The most common enzymes responsible for such hydroxylations in fungal secondary metabolism are cytochrome P450 monooxygenases (P450s). nih.govresearchgate.netsjtu.edu.cn These heme-containing enzymes are known to catalyze a wide range of oxidative reactions. The genome of D. squalens possesses a large repertoire of P450-encoding genes. mdpi.comresearchgate.net It is hypothesized that one or more specific P450s are responsible for the sequential hydroxylation of the this compound precursor scaffold. Studies on other fungi have demonstrated that co-expressing a sesquiterpene synthase with specific P450s can successfully produce hydroxylated sesquiterpenoids, validating this biosynthetic strategy. nih.gov The precise P450 enzymes involved in this compound biosynthesis, however, remain to be identified.

Genetic and Genomic Basis for this compound Biosynthesis

The enzymes involved in the biosynthesis of a fungal secondary metabolite are typically encoded by genes that are physically grouped together on the chromosome. This organization, known as a Biosynthetic Gene Cluster (BGC), allows for coordinated regulation of the entire pathway. secondarymetabolites.orgnih.gov

In fungi, a BGC for a sesquiterpenoid like this compound would be expected to contain the gene for the core STS, one or more genes for P450s or other tailoring enzymes, and potentially genes for transporters and transcriptional regulators. secondarymetabolites.orgnih.gov

Despite the availability of the Dichomitus squalens genome sequence, a specific BGC responsible for the production of this compound has not yet been experimentally characterized or annotated in public databases like the Minimum Information about a Biosynthetic Gene cluster (MIBiG) repository. secondarymetabolites.orgcncb.ac.cnglobalplantcouncil.org The identification of this BGC is a key future step that would involve genomic analysis to locate clusters containing both an STS and multiple P450 genes, followed by genetic validation through gene knockout or heterologous expression experiments.

Transcriptomic and proteomic analyses provide powerful tools to study gene and protein expression under different conditions, offering clues about which genes are active during the production of specific metabolites. scirp.orgnih.gov Several such studies have been performed on Dichomitus squalens, primarily to understand its efficiency in degrading wood components. asm.orgresearchgate.netacs.org

These studies have revealed that the expression of genes related to secondary metabolism is highly dynamic. A key finding came from a transcriptome analysis of D. squalens during competitive interactions with other fungi. nih.gov This study showed that numerous genes were differentially expressed under these stress conditions, including a significant number encoding terpenoid synthases and cytochrome P450 enzymes . nih.gov This suggests that the production of sesquiterpenoids like this compound may be part of the fungus's defensive or competitive strategy, and that the expression of its biosynthetic genes is induced by specific environmental cues. Proteomic studies have further confirmed the production of a wide array of metabolic enzymes by D. squalens, providing a foundation for identifying the specific proteins involved in this pathway. researchgate.netacs.org

| Gene/Protein Class | Proposed Function in Biosynthesis | Observation | Reference |

|---|---|---|---|

| Terpenoid Synthases | Formation of the core sesquiterpene scaffold. | Genes were differentially expressed, indicating activation of secondary metabolic pathways. | nih.gov |

| Cytochrome P450 Enzymes | Post-cyclization modifications (e.g., hydroxylation). | Multiple P450 genes were differentially expressed, suggesting a role in tailoring natural products. | nih.gov |

| Aldo/keto reductases | Potential modification of functional groups. | Genes involved in xenobiotic detoxification and metabolism were upregulated. | nih.gov |

| Glutathione S-transferases | Detoxification and cellular protection. | Genes involved in stress response were differentially expressed. | nih.gov |

Metabolic Engineering Strategies for Enhanced Production and Diversification

The production of complex natural products like this compound, a sesquiterpenoid originally found in the basidiomycete fungus Dichomitus squalens, is often limited by the low yields from its native producer and the challenges of chemical synthesis. Metabolic engineering, which involves the targeted modification of an organism's genetic and regulatory processes, offers a promising alternative for the large-scale and sustainable production of such valuable compounds. nih.govacs.org By harnessing the power of synthetic biology, microbial hosts can be transformed into cellular factories for the enhanced biosynthesis of specific molecules. nih.gov The strategies for this compound would logically follow established principles for other fungal sesquiterpenoids, focusing on expressing the necessary biosynthetic genes in a suitable host and optimizing metabolic pathways to maximize product yield. nih.govmdpi.com

Heterologous Expression Systems for Biosynthetic Genes

Heterologous expression, the process of introducing a gene or a full biosynthetic gene cluster (BGC) into a foreign host organism, is a cornerstone of metabolic engineering. biorxiv.org This approach is particularly crucial for compounds from organisms like basidiomycete fungi, which can be difficult to cultivate or genetically manipulate. asm.org The successful heterologous expression of the relevant sesquiterpene synthase (STS) gene is the first step toward producing this compound in a microbial chassis. While the specific BGC for this compound has not yet been fully characterized, several putative terpene synthase genes have been identified in the Dichomitus squalens genome, with at least one being successfully expressed in Escherichia coli. acs.orgdoi.org

The choice of a heterologous host is critical and depends on factors like genetic tractability, cultivation characteristics, and the ability to express eukaryotic genes, which often contain introns. mdpi.com Several microbial platforms are commonly used for producing sesquiterpenoids.

Escherichia coli : As a prokaryote, E. coli is a well-understood and widely used host due to its rapid growth and the availability of extensive genetic tools. frontiersin.org It has been successfully used to express functional STS genes from various fungi, including basidiomycetes. mdpi.comrhhz.net However, being a prokaryote, E. coli cannot splice introns from eukaryotic genes, requiring the expression of a complementary DNA (cDNA) version of the gene. Furthermore, it lacks the post-translational modification systems that can be present in eukaryotes. mdpi.com

Saccharomyces cerevisiae (Yeast): This eukaryotic yeast is another popular and robust host for metabolic engineering. frontiersin.org It possesses the native mevalonate (MVA) pathway, which produces the farnesyl pyrophosphate (FPP) precursor required for all sesquiterpenoid synthesis. acs.orgnih.gov Its main drawback when expressing basidiomycete genes is its limited ability to correctly splice introns from these phylogenetically distant fungi. mdpi.com

Aspergillus oryzae : This filamentous ascomycete fungus has emerged as a particularly effective host for expressing genes from basidiomycetes. asm.org Studies have shown that A. oryzae can correctly splice a significant portion of introns from basidiomycete genomic DNA, simplifying the process as it may circumvent the need for cDNA synthesis. asm.org This capability makes it a highly promising platform for expressing the yet-to-be-identified this compound synthase gene directly from Dichomitus squalens genomic DNA. asm.org

Table 1: Comparison of Common Heterologous Hosts for Fungal Sesquiterpenoid Production

| Host Organism | Key Advantages | Key Disadvantages | Suitability for Basidiomycete Genes |

| Escherichia coli | Rapid growth, well-established genetic tools, high-density cultivation. frontiersin.org | Lacks intron splicing machinery, potential for protein misfolding. mdpi.com | Requires cDNA; successfully used for many fungal STSs. mdpi.comrhhz.net |

| Saccharomyces cerevisiae | Eukaryotic system, native MVA pathway for FPP, GRAS status. frontiersin.orgnih.gov | Inefficient splicing of basidiomycete introns, FPP flux competition with sterol pathway. mdpi.comnih.gov | Generally requires cDNA; a common choice for pathway engineering. acs.org |

| Aspergillus oryzae | Eukaryotic system, capable of correctly splicing many basidiomycete introns from gDNA. asm.org | More complex cultivation and genetic manipulation than E. coli or yeast. | High potential for direct expression from genomic DNA, reducing cloning complexity. asm.org |

| Ustilago maydis | Eukaryotic, phylogenetically closer to basidiomycetes, potential metabolic compatibility. biorxiv.org | Less developed as an industrial chassis compared to E. coli or S. cerevisiae. | A novel, promising host demonstrated to produce basidiomycete sesquiterpenoids. biorxiv.org |

Pathway Engineering for Yield Improvement

Once a heterologous host successfully expresses the target sesquiterpene synthase, the next critical phase is to engineer the host's metabolism to enhance the production yield. nih.gov This typically involves strategies aimed at increasing the supply of the precursor molecule, FPP, and channeling it efficiently toward the desired product, thereby minimizing its diversion into competing native pathways. nih.gov

A primary strategy is to boost the carbon flux through the MVA pathway, which synthesizes FPP from acetyl-CoA. acs.org A key rate-limiting step in this pathway is catalyzed by the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). Overexpression of a truncated version of HMGR (tHMGR), which removes a regulatory domain, has been shown to significantly increase the production of FPP and, consequently, sesquiterpenes in engineered yeast strains. acs.orgnih.gov

Another powerful approach is to block or down-regulate competing metabolic pathways that also consume FPP. In S. cerevisiae, FPP is a critical branch-point intermediate, leading to the biosynthesis of essential sterols (like ergosterol) and other molecules. nih.gov The enzyme squalene (B77637) synthase (encoded by the ERG9 gene) catalyzes the first committed step in the sterol pathway, converting two molecules of FPP into squalene. By down-regulating the expression of ERG9, more FPP becomes available for the heterologous sesquiterpene synthase to convert into the target molecule. This strategy has led to dramatic improvements in the yields of various sesquiterpenoids. nih.gov

Combining these strategies—such as overexpressing tHMGR and down-regulating ERG9, while optimizing the expression of the sesquiterpene synthase itself—creates a powerful "push and pull" dynamic that funnels metabolic resources toward the desired product. While specific data for this compound is not yet available, the application of these established techniques holds great potential for its high-level production.

Table 2: Examples of Pathway Engineering Strategies for Sesquiterpene Yield Improvement in S. cerevisiae

| Target Sesquiterpene | Engineering Strategy | Host Strain Background | Resulting Yield / Improvement |

| Epi-cedrol | Overexpression of tHMGR | Native yeast strain | ~4-fold increase (from 90 µg/L to 370 µg/L) acs.org |

| Amorphadiene | Down-regulation of ERG9 promoter, overexpression of tHMGR and FPP synthase | Engineered yeast strain | >100 mg/L nih.gov |

| α-Santalene | Overexpression of tHMGR and FPP synthase, down-regulation of ERG9 | Engineered yeast strain | ~40 mg/L |

| Valencene | Overexpression of tHMGR and FPP synthase, down-regulation of ERG9 | Engineered yeast strain | ~20 mg/L researchgate.net |

Biological Activities and Modes of Action Excluding Clinical Human Trials

Nematicidal Activity against Plant Pathogenic Nematodes

Dichomitin B has demonstrated significant efficacy as a nematicidal agent, showing potent activity against various nematode species that pose a threat to agriculture and forestry.

Efficacy against Bursaphelenchus xylophilus

This compound exhibits potent nematicidal activity against the pinewood nematode, Bursaphelenchus xylophilus. nih.gov This nematode is the causative agent of pine wilt disease, a devastating condition affecting coniferous forests. frontiersin.org The efficacy of this compound makes it a subject of interest in the search for environmentally benign alternatives to synthetic nematicides for forest protection. d-nb.inforesearchgate.net

Spectrum of Activity against Other Nematode Species (e.g., Meloidogyne incognita, Panagrellus redivivus)

This compound is listed among several fungal secondary metabolites recognized for their potential to control root-knot nematodes (RKNs), such as Meloidogyne incognita. researchgate.netfrontiersin.orgnih.gov These nematodes are considered among the most economically damaging plant parasites globally. plos.org While this compound is cited as a promising candidate for the development of biocontrol strategies against phytopathogenic nematodes in general, specific quantitative efficacy data, such as mortality rates or lethal concentrations against Meloidogyne incognita and the free-living nematode Panagrellus redivivus, are not extensively detailed in the reviewed scientific literature. d-nb.inforesearchgate.net

Dose-Response Relationships and Lethal Concentration (LC50) Studies

The nematicidal potency of this compound has been quantified through lethal concentration studies. In a microtiter plate assay, this compound demonstrated a significant dose-dependent effect on the mortality of the pinewood nematode.

The lethal concentration required to kill 50% of the test population (LC50) of Bursaphelenchus xylophilus was determined to be 35.6 µg/mL after a 24-hour exposure period. d-nb.info

Comparative Nematicidal Potency with Other Fungal Secondary Metabolites

This compound is one of many secondary metabolites from fungi that exhibit nematicidal properties. Its potency is often considered in the context of other promising compounds that have been isolated and studied for their potential in nematode biocontrol. The table below provides a comparative overview of the nematicidal activity of this compound and other selected fungal metabolites against various nematode species.

Table 1: Comparative Nematicidal Activity of Fungal Secondary Metabolites

| Compound | Producing Fungus | Target Nematode | Efficacy (LC50/EC50) | Reference(s) |

|---|---|---|---|---|

| This compound | Dichomitus squalens | Bursaphelenchus xylophilus | 35.6 µg/mL (LC50, 24h) | d-nb.info |

| Thermolide A | Talaromyces thermophilus | Meloidogyne incognita, Bursaphelenchus xylophilus, Panagrellus redivivus | 0.5 - 1.0 µg/mL (LC50) | d-nb.info |

| Thermolide B | Talaromyces thermophilus | Meloidogyne incognita, Bursaphelenchus xylophilus, Panagrellus redivivus | 0.5 - 1.0 µg/mL (LC50) | d-nb.info |

| Caryospomycin A-C | Caryospora callicarpa | Bursaphelenchus xylophilus | Moderate activity | researchgate.net |

| Cyclopiazonic Acid (CPA) | Penicillium commune | Meloidogyne incognita | 4.5 µg/mL (EC50, 3 days) | frontiersin.orgnih.gov |

| Cyclopiazonic Acid (CPA) | Penicillium commune | Meloidogyne hapla | 18.82 µg/mL (EC50, 3 days) | frontiersin.orgnih.gov |

| 2β,13-dihydroxyledol | Dichomitus squalens | Bursaphelenchus xylophilus | 35.6 µg/mL (LC50) | d-nb.info |

This table is interactive. You can sort the columns by clicking on the headers.

Investigation of Molecular Mechanisms Underlying Nematicidal Effects

Understanding the specific mode of action is crucial for developing targeted and effective nematicidal agents. Research into the molecular mechanisms of many fungal metabolites is ongoing.

Target Identification in Nematode Physiology (e.g., neurological, metabolic, reproductive disruption)

The precise molecular target and mechanism of action for this compound within the nematode's physiology have not yet been fully elucidated in the available scientific literature. While other nematicidal compounds have been shown to act on specific targets—such as the inhibition of V-ATPase by indoleacrylic acid, the disruption of N-myristoyltransferase, or acting as enterotoxin-like proteins—the specific biochemical pathways or cellular structures disrupted by this compound remain an area for future investigation. nih.govresearchgate.net The identification of its target is a critical step toward understanding its potent nematicidal activity and potential for development as a biocontrol agent. plos.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,3-didehydro-dichomitin B |

| 2β,13-dihydroxyledol |

| Bursaphelocide A |

| Bursaphelocide B |

| Caryospomycin A |

| Caryospomycin B |

| Caryospomycin C |

| Cyclopiazonic Acid |

| Dichomitin A |

| This compound |

| Illinitone A |

| Indoleacrylic acid |

| Omphalotin |

| Ophiobolin |

| Pseudohalonectrin A |

| Pseudohalonectrin B |

| Thermolide A |

| Thermolide B |

Exploration of Other Biological Activities (based on broader class of compounds)

This compound belongs to the vast and structurally diverse class of sesquiterpenoids. cern.ac.cn This class of natural products, primarily found in plants and fungi, is known for a wide array of biological activities. mdpi.comnih.govmdpi.com The exploration of these activities in sesquiterpenoids provides a basis for understanding the potential therapeutic and agricultural applications of compounds like this compound.

Sesquiterpenoids are widely recognized for their antimicrobial properties, exhibiting activity against a spectrum of bacteria, fungi, and viruses. nih.govontosight.airesearchgate.net The structural diversity of sesquiterpenoids, including different skeletal types and the presence of various functional groups, contributes to their broad range of action. nih.gov

Studies on various sesquiterpenoids have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comcaymanchem.com For example, the sesquiterpene aromadendrene (B190605) is active against MRSA and vancomycin-resistant enterococci (VRE) with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 mg/ml. caymanchem.com Drimane (B1240787) sesquiterpenes, such as polygodial, have shown potent antibacterial activity against Escherichia coli and Staphylococcus aureus. mdpi.com

The antifungal activity of sesquiterpenoids is also well-documented. Compounds isolated from various natural sources have shown inhibitory effects against pathogenic fungi like Candida albicans and Aspergillus species. acs.orgnih.gov Drimenol, a drimane sesquiterpenoid, has demonstrated broad-spectrum antifungal activity and has been shown to rescue C. elegans from C. albicans-mediated death, indicating its potential bioavailability and tolerability in a living organism. microbialcell.com The proposed mechanisms for antifungal action include the disruption of the fungal cell wall and membrane. microbialcell.com

| Sesquiterpenoid Example | Microbial Target | Observed Activity (MIC/Inhibitory Zone) |

| Aromadendrene | Methicillin-resistant S. aureus (MRSA) | MIC: 0.25-1 mg/ml |

| Aromadendrene | Vancomycin-resistant enterococci (VRE) | MIC: 0.25-1 mg/ml |

| Polygodial | Escherichia coli | MIC: 2-4 µg/mL |

| Polygodial | Staphylococcus aureus | MIC: 100 µg/mL (MBC) |

| Cinnamosim B | Candida albicans | Inhibitory Zone: 10 mm |

| Cryptomeridiol | Staphylococcus aureus | Inhibitory Zone: 8 mm |

| Data compiled from various studies. mdpi.comcaymanchem.comnih.gov |

A significant number of sesquiterpenoids have been investigated for their anti-inflammatory and analgesic properties. mdpi.comnih.govmednexus.orgscienceopen.com These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and nitric oxide (NO). sciencepg.comnih.gov

For instance, the sesquiterpene lactone budlein A has been shown to inhibit carrageenan-induced paw edema and neutrophil migration in mice, with its effects linked to the suppression of TNF-α, IL-1β, and other cytokine production. nih.gov Sesquiterpenes isolated from agarwood have demonstrated significant anti-inflammatory effects by inhibiting NO production in microglia. sciencepg.com This body of research suggests that sesquiterpenoids could be valuable lead compounds for the development of new anti-inflammatory and analgesic agents. mednexus.orgsciencepg.com

Sesquiterpenes are known to possess both antioxidant and, in some contexts, pro-oxidant activities. nih.govresearchgate.netpjsir.org Their ability to modulate oxidative stress is dependent on their specific structure, concentration, and the cellular environment. nih.gov As antioxidants, they can scavenge free radicals and inhibit lipid peroxidation, which are processes implicated in cellular damage and various diseases. mdpi.comcaymanchem.com

For example, aromadendrene has been shown to inhibit the formation of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation, in rat liver hepatocytes. caymanchem.com Other sesquiterpenes, like 7-hydroxycadalin, have demonstrated potent radical scavenging activity. pjsir.org The antioxidant capacity of these compounds contributes to their other biological effects, such as their anti-inflammatory and hepatoprotective potential. mdpi.commdpi.com

The role of sesquiterpenoids in plant defense against herbivores has led to extensive research into their insecticidal properties. mdpi.comresearchgate.netresearchgate.net These compounds can act as toxins, feeding deterrents, and growth regulators against a variety of insect pests. mdpi.comacs.org

Drimane-type sesquiterpenes, for example, have shown insecticidal and antifeedant activities against mosquitoes like Aedes aegypti. mdpi.com Sesquiterpene alkaloids from Tripterygium wilfordii have demonstrated insecticidal effects against several agricultural and medical insect pests. researchgate.net The mechanism of action can be diverse, and some compounds have shown synergistic effects when combined. acs.org This makes sesquiterpenoids a promising source for the development of botanical insecticides as alternatives to synthetic pesticides. researchgate.net

Many sesquiterpenoids have been evaluated for their cytotoxic activity against various cancer cell lines, positioning them as a significant source of potential anticancer drug leads. mdpi.comcsic.esnih.govajol.infomdpi.comresearchgate.net Their mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation.

For instance, aromadendrene inhibits the proliferation of HepG2 liver and PC3 prostate cancer cells with IC50 values of 20 and 9.3 µM, respectively. caymanchem.com Eremophilanolide sesquiterpenes have also shown pronounced cytotoxic effects against a panel of human tumor cell lines, with their activity being dependent on the substitution patterns on the molecule. csic.es Drimane sesquiterpenes have been found to induce changes in mitochondrial membrane permeability and activate caspase-3, a key enzyme in the apoptotic pathway, in cancer cells. mdpi.com

| Sesquiterpenoid Example | Cancer Cell Line | Cytotoxic Activity (IC50) |

| Aromadendrene | HepG2 (Liver Cancer) | 20 µM |

| Aromadendrene | PC3 (Prostate Cancer) | 9.3 µM |

| Alismol | HeLa (Cervical Cancer) | 218.33 µM |

| Alismol | B16-F10 (Skin Cancer) | 258.90 µM |

| Hydroxydavanone | SK-N-MC (Neuroblastoma) | 10 µg/mL |

| Polygodial | Various cancer cell lines | Active (specific IC50 values vary) |

| Data compiled from various studies. caymanchem.commdpi.comresearchgate.net |

Structure Activity Relationship Sar Studies of Dichomitin B

Chemical Modification of Dichomitin B for Activity Enhancement

Systematic chemical modification is a cornerstone of medicinal chemistry, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. researchgate.net For this compound, such studies are crucial to unlock its full therapeutic potential.

Synthesis of Analogs and Derivatives

The synthesis of analogs and derivatives is a fundamental strategy in SAR studies, allowing for a systematic exploration of how different functional groups and structural modifications influence biological activity. frontiersin.orgderpharmachemica.combiomedres.usmdpi.comresearchgate.net While the total synthesis of complex natural products like this compound can be challenging, it provides the necessary foundation for creating novel derivatives. nih.govrsc.orgrsc.orgchemistryviews.org

Currently, detailed studies on the synthesis of a broad range of this compound analogs are limited in publicly available literature. The research on this compound is still in its early stages, with a primary focus on its isolation and initial characterization. vulcanchem.com Future research endeavors are anticipated to include the development of synthetic or semi-synthetic pathways to produce this compound and its structural analogs, which would enable comprehensive SAR studies. vulcanchem.com

Table 1: Potential Synthetic Strategies for this compound Analogs

| Strategy | Description | Potential Outcome |

| Semi-synthesis | Modification of the natural product isolated from Dichomitus squalens. | Generation of derivatives by altering existing functional groups. |

| Total Synthesis | Complete chemical synthesis from simple starting materials. | Allows for the creation of analogs with significant structural changes. |

| Convergent Synthesis | Synthesis of different fragments of the molecule which are then combined. | Efficient production of a variety of analogs by modifying the fragments. |

This table represents potential future research directions as specific synthetic studies on this compound analogs are not yet widely published.

Impact of Cyclopropa[e]azulene Core Modifications

The cyclopropa[e]azulene core is a distinctive feature of this compound and related aromadendrane sesquiterpenes. mdpi.comcaymanchem.comtandfonline.com Modifications to this tricyclic system are likely to have a profound impact on the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

Role of Hydroxyl and Hydroxymethyl Moieties on Bioactivity

This compound possesses hydroxyl (–OH) and hydroxymethyl (–CH₂OH) groups, which are known to be critical for the biological activity of many natural products due to their ability to form hydrogen bonds with target proteins. mdpi.comapsnet.orgresearchgate.net The specific positioning of these functional groups on the this compound scaffold likely plays a crucial role in its nematicidal effects.

Table 2: Hypothesized Importance of Functional Groups in this compound

| Functional Group | Position | Hypothesized Role in Bioactivity |

| Hydroxyl Group | Multiple | Hydrogen bond donor/acceptor, interaction with target protein. |

| Hydroxymethyl Group | C4 (of azulene) | Potential for hydrogen bonding and metabolic modification. |

This table is based on general principles of medicinal chemistry and SAR, pending specific experimental validation for this compound.

Computational Approaches in SAR Analysis

In silico methods are increasingly valuable in drug discovery for predicting the activity of new compounds and understanding their mechanism of action at a molecular level. frontiersin.orgresearchgate.netscielo.brcolab.ws

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. frontiersin.orgresearchgate.netscielo.brcolab.ws This method can provide valuable insights into the binding mode of this compound with its biological target(s) in nematodes. Potential targets for nematicidal compounds include enzymes like acetylcholinesterase or specific receptors involved in nematode physiology. researchgate.netnih.gov

As of now, specific molecular docking studies for this compound against nematode proteins have not been published. Future research in this area would involve identifying the specific molecular target of this compound within nematodes and then using docking simulations to understand the key interactions. This would allow for the rational design of more potent analogs. For example, if docking studies reveal a specific hydrogen bond between a hydroxyl group of this compound and an amino acid residue in the target's active site, this would provide a strong rationale for maintaining that functional group in future analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netwikipedia.org A robust QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, thus saving time and resources. researchgate.netwikipedia.org

The development of a QSAR model for this compound would require a dataset of structurally related analogs with their corresponding nematicidal activities. As the synthesis and biological evaluation of a diverse set of this compound derivatives have not yet been reported, a specific QSAR model for this compound has not been developed. QSAR studies on other classes of sesquiterpenoids have demonstrated the utility of this approach in identifying key molecular descriptors that correlate with biological activity, such as molecular shape, electronic properties, and lipophilicity. caymanchem.comresearchgate.netthegoodscentscompany.com Once a sufficient number of this compound analogs are synthesized and tested, QSAR modeling will be a powerful tool to guide the further optimization of its nematicidal properties.

Synthetic and Semisynthetic Strategies for Dichomitin B and Analogs

Challenges in Total Synthesis of Complex Polycyclic Natural Products

The total synthesis of complex polycyclic natural products like Dichomitin B is a significant undertaking in organic chemistry. The challenges are multifaceted, stemming from both the carbon skeleton and the stereochemical complexity.

Construction of the Tricyclic Core: The aromadendrene (B190605) skeleton, which fuses a cyclopropane (B1198618) ring to a hydroazulene (a fused cyclopentane (B165970) and cycloheptane) core, is a primary hurdle. nih.gov The inherent ring strain of the three-membered cyclopropane ring, combined with the conformational complexities of the seven-membered ring, makes the construction of this framework non-trivial. caltech.edu Synthetic routes must overcome significant activation barriers and control regioselectivity to successfully forge this tricyclic system.

Stereochemical Control: this compound possesses a complex three-dimensional structure with numerous stereogenic centers. vulcanchem.com Establishing the correct relative and absolute stereochemistry across these centers is a critical challenge. Any synthetic strategy must employ highly stereoselective reactions to avoid the formation of complex diastereomeric mixtures, which are often difficult to separate and result in low yields of the desired product.

Development of Stereoselective Synthetic Methodologies

Given the stereochemical complexity of this compound, the development of powerful stereoselective methods is paramount for any successful synthesis. While a total synthesis of this compound has not been reported, strategies employed for related aromadendrane natural products provide a clear blueprint for accessing its chiral centers and core structure.

The creation of multiple chiral centers with precise stereocontrol is the cornerstone of synthesizing enantiomerically pure natural products. youtube.com An asymmetric synthesis can be achieved using chiral substrates, reagents, or catalysts. youtube.cominsaindia.res.in For aromadendrane-type molecules, several stereoselective reactions have proven effective.

Key transformations for installing stereocenters in aromadendrane scaffolds include catalytic hydrogenation, diastereoselective epoxidations, and chiral pool approaches starting from enantiomerically pure precursors like (R)-carvone. chemrxiv.orgresearchgate.net For instance, the synthesis of related sesquiterpenes has utilized stereoselective reductions and alkylations to build up the chiral framework. insaindia.res.in A general approach to the aromadendrane family has been developed using a regio- and diastereoselective cyclopropanation, highlighting the importance of controlling the formation of the three-membered ring's stereochemistry. researchgate.netresearchgate.net

Table 1: Key Stereoselective Reactions in the Synthesis of Aromadendrane Scaffolds

| Reaction Type | Description | Application Example |

|---|---|---|

| Catalytic Hydrogenation | Delivery of hydrogen to one face of a double bond, often directed by existing stereocenters or chiral catalysts. | Used for the efficient total synthesis of (±)-guaia-4,6-diene-3-one. researchgate.netresearchgate.net |

| Diastereoselective Epoxidation | Formation of an epoxide with specific stereochemistry, influenced by nearby functional groups (e.g., allylic alcohols). | A common strategy in the functionalization of terpene precursors. |

| Diastereoselective Alkylation | Addition of an alkyl group to a prochiral center, with the stereochemical outcome controlled by steric or electronic factors. | Employed in the synthesis of various sesquiterpenes to build the carbon skeleton. insaindia.res.in |

| Gold-Catalyzed Cycloisomerization | A modern method using gold catalysts to trigger complex cyclizations that can form multiple stereocenters in one step. | Used in a stereodivergent synthesis of epiglobulol (B149269) and related natural products. researchgate.net |

The synthesis of the core aromadendrane skeleton has been a topic of interest for decades, leading to several innovative strategies. The parent hydrocarbon, aromadendrene, was famously synthesized by Büchi and co-workers, a landmark achievement that also established its absolute configuration. wur.nlacs.org

Modern approaches have expanded the toolbox for constructing this challenging ring system. One powerful strategy is the biomimetic cyclization of macrocyclic precursors. For example, the terpene (+)-bicyclogermacrene can serve as a key intermediate that, upon acid-catalyzed rearrangement, yields the aromadendrane skeleton, mimicking the proposed biosynthetic pathway. researchgate.netnih.gov Other notable methods include intramolecular [2+2] cycloadditions followed by ring expansion and transition metal-catalyzed cycloisomerizations. researchgate.netresearchgate.net Gold- and platinum-catalyzed reactions, in particular, have enabled the efficient synthesis of cyclopropane-containing sesquiterpenoids from acyclic precursors. acs.orgresearchgate.net

Table 2: Comparison of Synthetic Strategies for the Aromadendrane Core

| Strategy | Key Reaction | Precursor Type | Advantages |

|---|---|---|---|

| Biomimetic Cyclization | Cationic rearrangement | Macrocyclic (e.g., Bicyclogermacrene) | Mimics nature; can form multiple rings in one step. researchgate.netnih.gov |

| Cycloaddition/Ring Expansion | [2+2] Cycloaddition of a ketene, followed by diazomethane (B1218177) ring expansion. | Cycloheptatriene | Provides a general and efficient route to the bicyclo[5.3.0]decane system. researchgate.netresearchgate.net |

| Intramolecular Cyclopropanation | Reaction of a sulfur ylide with an α,β-unsaturated ketone. | Functionalized bicyclo[5.3.0]decenone | Direct formation of the cyclopropane ring on a pre-formed azulene (B44059) system. researchgate.net |

| Transition Metal Catalysis | Gold- or platinum-catalyzed cycloisomerization of enynes. | Acyclic ene-yne | High efficiency and potential for stereocontrol. researchgate.netresearchgate.net |

Semisynthetic Approaches from Related Natural Precursors

Given the challenges of total synthesis, semisynthesis from abundant natural products offers a more practical and efficient alternative for producing complex molecules and their analogs. routledge.comscripps.edu For the this compound family, the most logical starting material is (+)-aromadendrene. This sesquiterpene is the parent hydrocarbon of the class and is commercially available at a low cost as a major constituent (55-70%) of the essential oil from Eucalyptus globulus. wur.nl

Starting from (+)-aromadendrene, which already contains the complete tricyclic carbon skeleton and key stereocenters, the synthesis of this compound would require a series of stereoselective oxidation reactions to install the various hydroxyl groups. Regio- and stereoselective C-H oxidation and olefin functionalization would be the key challenges. The conversion of natural (+)-aromadendrene into other chiral synthons and natural products, such as (+)-spathulenol, has been successfully demonstrated, validating this approach. researchgate.net Another potential natural precursor is (+)-bicyclogermacrene, which can be cyclized to form the aromadendrane core and then further functionalized. researchgate.netnih.gov This semisynthetic strategy holds great promise for producing this compound in quantities sufficient for further biological study.

Exploration of Diverse Synthetic Pathways for this compound Scaffolds

To fully explore the therapeutic potential of a natural product, it is often necessary to synthesize a variety of structural analogs for structure-activity relationship (SAR) studies. Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules from a common starting point, often mimicking nature's biosynthetic logic. researchgate.netnih.govwordpress.com

A DOS approach to this compound analogs would involve the synthesis of a key "divergency scaffold," an intermediate that can be selectively channeled into multiple reaction pathways to produce a range of distinct molecular skeletons. chemrxiv.orgacs.org For example, a synthetic intermediate containing the hydroazulene core of this compound could be subjected to various cyclization conditions to generate different fused-ring systems. Alternatively, an acyclic precursor, analogous to the biosynthetic precursor farnesyl diphosphate (B83284), could be treated with different transition metal catalysts (e.g., gold, platinum) to trigger cyclizations into diverse polycyclic scaffolds, some of which may be related to aromadendrane. wordpress.com This approach allows for the rapid exploration of the chemical space around the this compound structure, potentially leading to the discovery of new compounds with enhanced or novel biological activities. chemrxiv.orgnih.gov

Analytical Methodologies for Detection and Quantification of Dichomitin B

Chromatographic Techniques

Chromatography is a cornerstone of natural product analysis, offering high-resolution separation of complex mixtures. For a sesquiterpenoid like Dichomitin B, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) represent viable analytical strategies.

HPLC is a versatile and widely used technique for the analysis of semi-volatile and non-volatile compounds. The separation of this compound can be effectively achieved using reversed-phase HPLC, which separates compounds based on their hydrophobicity.

A typical HPLC system for the analysis of this compound would involve a C18 stationary phase, which is a common choice for the separation of terpenoids. The mobile phase would likely consist of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), allowing for the efficient elution of compounds with varying polarities.

Detection of this compound can be accomplished through several methods:

Photodiode Array (PDA) or UV-Vis Detection: This is a standard detection method that measures the absorbance of the analyte at different wavelengths. While effective, its specificity may be limited if co-eluting compounds have similar absorption spectra.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a significant enhancement in selectivity and sensitivity. This technique allows for the determination of the molecular weight of the eluting compound, and tandem MS (MS/MS) can provide structural information through fragmentation patterns, enabling unambiguous identification of this compound even in complex samples.

Evaporative Light Scattering Detection (ELSD): For compounds lacking a strong chromophore, ELSD can be a valuable alternative. This detector measures the light scattered by the analyte particles after the mobile phase has been evaporated, providing a response that is more uniform across different compounds compared to UV detection.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | PDA (200-400 nm) or MS (ESI, positive/negative ion mode) |

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is well-suited for the analysis of sesquiterpenoids like this compound. consensus.app This method separates compounds based on their boiling points and interactions with the stationary phase, followed by detection and identification using mass spectrometry. nih.gov

For GC-MS analysis, this compound would typically be extracted from its source using an organic solvent and may require derivatization to increase its volatility and thermal stability, although many terpenoids can be analyzed directly. The sample is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

The high sensitivity and specificity of GC-MS make it an excellent tool for both qualitative screening and quantitative analysis of this compound in various samples. consensus.app

Table 2: Potential GC-MS Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Spectroscopic Quantification Methods

While chromatographic methods are ideal for separating this compound from other compounds, spectroscopic techniques can be used for its direct quantification, particularly in purified samples. The initial isolation of this compound utilized spectroscopic methods for its characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). cern.ac.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful technique for determining the concentration of a compound without the need for an identical standard. By integrating the signals in the ¹H NMR spectrum and comparing them to a known amount of an internal standard, the absolute quantity of this compound can be determined. The detailed ¹H and ¹³C NMR data published in the original isolation paper can serve as a reference for signal assignment. cern.ac.cn

Mass Spectrometry (MS): Direct infusion mass spectrometry can be used for the rapid quantification of this compound in relatively clean samples. By creating a calibration curve with a known standard, the concentration of the analyte in an unknown sample can be determined. High-resolution mass spectrometry can provide accurate mass measurements, further confirming the identity of the compound. cern.ac.cn

Development of Bioassays for High-Throughput Screening

Given the reported nematicidal activity of this compound, the development of bioassays for high-throughput screening (HTS) is a logical step for discovering new analogs or identifying potent sources of this compound. dokumen.pubnih.govfrontiersin.org Such assays would be designed to measure the biological response of a target organism, in this case, nematodes, to the test substance.

An example of a potential bioassay would involve the exposure of a model nematode, such as Caenorhabditis elegans, to various concentrations of this compound or crude extracts in a microplate format. The viability of the nematodes could then be assessed using a variety of methods, such as motility tracking with automated imaging systems or fluorescent dyes that stain dead or living organisms.

The development of a robust and reproducible bioassay would facilitate the rapid screening of large numbers of fungal extracts or synthetic compounds, accelerating the discovery of new nematicidal agents.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Dichomitin A (dichomitol) |

| This compound |

Ecological and Biotechnological Significance

Role of Dichomitin B as a Fungal Defensive Metabolite in Ecological Interactions

Fungi, being sessile organisms, have evolved to produce a vast arsenal of chemical compounds, known as secondary metabolites, to navigate their complex environments. unn.edu.ngnih.gov These molecules are not essential for primary growth but are critical for survival, mediating interactions with other organisms. nih.govnih.gov Within this context, this compound functions as a chemical defense agent for its producer, Dichomitus squalens. mdpi.comfrontiersin.orgnih.govuu.nlresearchgate.netnih.govuu.nl

Basidiomycete fungi, like D. squalens, are constantly competing for resources and are under threat from a multitude of organisms, including bacteria, other fungi, and fungivores such as nematodes and insects. mdpi.com The production of toxic or repellent secondary metabolites, such as sesquiterpenoids, is a key defensive strategy. unn.edu.ngmdpi.com These compounds can inhibit the growth of competitors or deter predators, thereby securing the fungus's ecological niche. mdpi.comresearchgate.net The biological activity of this compound, particularly its potent effects against nematodes, strongly suggests its role as a protective agent, defending the fungal mycelium from predation by these ubiquitous soil invertebrates. This chemical defense is a fundamental aspect of the ecological strategy of D. squalens, contributing to its success as a wood-decaying fungus. nih.govnih.gov

Potential as a Lead Compound for Environmentally Sustainable Biopesticides

The search for effective and environmentally benign alternatives to synthetic chemical pesticides is a major goal in modern agriculture. scirp.orgaextj.comresearchgate.netfrontiersin.orgnih.gov Biopesticides, which are derived from natural sources like plants, bacteria, and fungi, are a key component of sustainable agriculture strategies. This compound has emerged as a significant candidate in this field due to its targeted biological activity.

Plant-parasitic nematodes are a major agricultural threat, causing significant economic losses worldwide by damaging crop root systems. The management of these pests has traditionally relied on chemical nematicides, many of which are now restricted due to their negative impacts on the environment and human health. dntb.gov.ua

Scientific research has identified this compound as an excellent lead compound for the development of novel biocontrol strategies specifically targeting these phytopathogenic nematodes. Multiple studies have highlighted its pronounced nematicidal activity. This potent effect positions this compound as a promising starting point for creating new, targeted bionematicides that could offer an effective and more sustainable solution for nematode control in agriculture.

| Attribute | Description |

|---|---|

| Compound Name | This compound |

| Chemical Class | Sesquiterpenoid |

| Fungal Source | Dichomitus squalens |

| Primary Biological Activity | Nematicidal (effective against plant-parasitic nematodes) |

| Potential Application | Lead compound for developing environmentally sustainable biopesticides |

The potential development of a this compound-based biopesticide aligns directly with the principles of sustainable agriculture and integrated pest management (IPM). scirp.orgaextj.comresearchgate.net Sustainable crop protection aims to minimize the use of synthetic inputs, reduce environmental impact, and enhance long-term ecological balance. frontiersin.org

A biopesticide derived from this compound would offer a targeted approach to managing plant-parasitic nematodes, potentially with greater specificity and lower risk to non-target organisms compared to broad-spectrum chemical nematicides. Such a product would contribute to healthier soil ecosystems and reduce the chemical load in the environment. By providing farmers with a novel, nature-derived tool for pest control, this compound can play a role in building more resilient and sustainable agricultural systems. scirp.orgfrontiersin.org

Contribution to the Understanding of Fungal Chemical Ecology

The study of this compound and other fungal secondary metabolites significantly advances the field of chemical ecology. nih.govresearchgate.net This discipline seeks to understand the role of chemicals in mediating the interactions between organisms and their environment. Fungi, with their immense biosynthetic capabilities, are a rich source of compounds that drive these interactions. nih.govnih.gov

Investigating this compound provides a specific example of how a fungus uses a specialized metabolite for defense. nih.govmdpi.com Elucidating its structure, biosynthetic pathway, and mode of action against nematodes offers valuable insights into the co-evolutionary arms race between fungi and their predators. This knowledge helps build a more comprehensive picture of the complex chemical communication and warfare that occurs within soil microbial communities. Each new compound like this compound that is characterized adds another piece to the puzzle of how ecological relationships are established and maintained through chemistry, reinforcing the central role of secondary metabolites in shaping ecosystems. nih.govresearchgate.net

Future Research Trajectories and Interdisciplinary Opportunities

Unraveling Undiscovered Biological Activities and Target Pathways

The current body of research on Dichomitin B has predominantly focused on its activity against plant-parasitic nematodes. However, the structural complexity and chemical functionalities of sesquiterpenoids often correlate with a broader spectrum of biological activities.

Future investigations should prioritize comprehensive screening of this compound against a diverse array of biological targets. This includes, but is not limited to:

Insecticidal Activity : Many sesquiterpenoids exhibit insecticidal properties. researchgate.net Screening this compound against major agricultural insect pests from orders such as Lepidoptera, Coleoptera, and Hemiptera could reveal new applications in crop protection. nih.govfrontiersin.orgmdpi.comnih.gov

Antimicrobial and Antifungal Activity : The producing organism, Dichomitus squalens, exists in competitive microbial environments, suggesting its secondary metabolites may possess antimicrobial properties. science.gov Testing against pathogenic bacteria and fungi is a logical next step.

Anticancer and other Pharmacological Activities : Natural products remain a vital source of new therapeutic leads. The unique tricyclic structure of this compound warrants evaluation in various cancer cell line assays and other pharmacological models to explore its potential in human medicine.

A critical component of this research is the elucidation of the specific molecular targets and mechanisms of action. For its known nematicidal activity, research is needed to identify the precise cellular pathways disrupted by this compound in nematodes. Understanding whether it acts on the nervous system, developmental processes, or other vital functions is crucial for optimizing its use and developing analogs with improved potency.

| Known Biological Activity of this compound | |

| Activity Type | Nematicidal |

| Target Organism | Bursaphelenchus xylophilus (Pine wood nematode) |

| Reported Potency (LC50) | 35.6 µg/mL |

| Source Organism | Dichomitus squalens (Basidiomycete fungus) |

| Data derived from scientific literature. cern.ac.cnnih.gov |

Advanced Biosynthetic Pathway Elucidation and Genetic Manipulation for Scaled Production

The production of this compound in its native fungal host is likely insufficient for large-scale agricultural or pharmaceutical applications. Overcoming this limitation requires a deep understanding of its biosynthesis and the application of advanced genetic tools.

Biosynthetic Pathway Elucidation: The biosynthesis of sesquiterpenoids like this compound originates from the mevalonate (B85504) (MVA) pathway, which produces the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These are condensed to form the C15 intermediate, farnesyl diphosphate (FPP). nih.gov The key steps that define the unique structure of this compound are catalyzed by specific enzymes encoded within a Biosynthetic Gene Cluster (BGC). Future research must focus on:

Identifying the this compound BGC : Using genome sequencing of Dichomitus squalens and bioinformatic tools to locate the putative BGC.

Characterizing Key Enzymes : Identifying and functionally characterizing the specific sesquiterpene synthase (terpene cyclase) that converts FPP into the aromadendrene (B190605) scaffold, as well as the tailoring enzymes (e.g., P450 monooxygenases, reductases) that perform subsequent modifications to create the final structure of this compound. nih.govrsc.org

Reconstituting the Pathway : Expressing the identified genes in a heterologous host (like Saccharomyces cerevisiae or Escherichia coli) to confirm their function and create a platform for engineered production. nih.govresearchgate.netmdpi.com

| Hypothesized Key Stages in this compound Biosynthesis | |

| Starting Precursor | Acetyl-CoA |

| Intermediate Pathway | Mevalonate (MVA) Pathway |

| Universal C15 Precursor | Farnesyl Diphosphate (FPP) |

| Key Scaffolding Enzyme | Putative Aromadendrene Synthase (Terpene Cyclase) |

| Final Modifications | Oxidation, Reduction (Catalyzed by tailoring enzymes) |

| This table outlines the generally accepted pathway for sesquiterpenoid biosynthesis, which serves as a model for future elucidation of the specific this compound pathway. nih.gov |

Genetic Manipulation for Scaled Production: Once the BGC is known, modern genetic engineering techniques can be applied to enhance yields. mdpi.comnih.govwikipedia.org Strategies include:

Using CRISPR/Cas9 systems to insert strong, constitutive promoters to drive overexpression of the entire BGC in the native host. rsc.org

Metabolic engineering of the host to increase the precursor pool of FPP and redirect metabolic flux away from competing pathways. nih.govsavemyexams.com

Novel Synthetic Routes for Structurally Complex Analogs

Chemical synthesis provides a powerful alternative to biological production, offering complete control over the molecular structure and enabling the creation of novel analogs with potentially superior properties. The complex, sterically congested tricyclic core of this compound presents a significant synthetic challenge.

Future research in this area should pursue:

Total Synthesis : Developing the first total synthesis of this compound would be a landmark achievement, confirming its absolute stereochemistry and providing a platform for analog development.

Development of Synthetic Analogs : A robust synthetic route would allow for systematic modification of the this compound scaffold. beilstein-journals.orgrsc.org This would facilitate Structure-Activity Relationship (SAR) studies to identify the key pharmacophores responsible for its nematicidal activity and to design analogs with enhanced potency, selectivity, or environmental stability.

Integration of Omics Technologies (Genomics, Metabolomics) in Fungal Natural Product Discovery

The discovery and characterization of natural products like this compound can be dramatically accelerated by integrating various "omics" technologies. mdpi.comrsc.org

Genomics : High-quality, long-read sequencing of the Dichomitus squalens genome is a foundational step. nih.gov This data allows for the use of genome mining algorithms to predict all potential secondary metabolite BGCs, including the one for this compound, and to uncover other novel compounds from this organism. researchgate.net

Metabolomics : Untargeted metabolomics using techniques like LC-MS/MS can create a comprehensive profile of all secondary metabolites produced by the fungus under various culture conditions. mdpi.comfrontiersin.orgmdpi.com

Integrated Approaches (Metabologenomics) : By correlating genomic data (predicted BGCs) with metabolomic data (detected metabolites), researchers can rapidly link genes to molecules. researchgate.netresearchgate.net This integrated strategy is highly effective for identifying the this compound BGC and for discovering new natural products by activating silent or cryptic BGCs found in the genome. rsc.orgfrontiersin.org

Exploration of Conjugation and Formulation Strategies for Enhanced Delivery and Stability in Agricultural Applications

For this compound to become a viable agricultural nematicide, it must be formulated into a stable and effective product. Natural products are often susceptible to degradation by UV light, heat, and microbial activity in the soil.

Future research must address these challenges through:

Advanced Formulation : Developing formulations (e.g., microencapsulation, granules, or emulsifiable concentrates) that protect this compound from environmental degradation and ensure its controlled release in the soil profile where nematodes are active.

Conjugation Chemistry : Exploring the chemical conjugation of this compound to stabilizing molecules or polymers that could enhance its soil persistence and bioavailability to target pests.

Delivery Systems : Investigating novel delivery mechanisms, such as seed coatings or integration into root-colonizing microbial inoculants, to deliver the compound directly to the plant's root zone, maximizing efficacy while minimizing the amount of active ingredient required.

Addressing Research Gaps in the Context of Global Agricultural Challenges

Research into this compound is directly relevant to several pressing global agricultural challenges. globalagriculture.orggenresj.orgcgiar.org Plant-parasitic nematodes cause billions of dollars in crop losses annually, threatening food security. researchgate.net The withdrawal of many synthetic chemical nematicides due to environmental and health concerns has created a critical need for effective and more sustainable alternatives.

Key research gaps to address include:

Efficacy Against Key Agricultural Nematodes : While active against Bursaphelenchus xylophilus, its efficacy against other economically important nematodes, such as root-knot (Meloidogyne spp.) and cyst (Heterodera spp.) nematodes, is unknown and must be determined. frontiersin.org

Environmental Fate and Non-Target Effects : Rigorous studies are required to understand the persistence, degradation, and potential impact of this compound on beneficial soil organisms (e.g., mycorrhizal fungi, earthworms) and the broader soil ecosystem.

Developing a Sustainable Production Model : Whether through fermentation of a genetically engineered microbe or through scalable chemical synthesis, developing an economically viable and environmentally sound production process is essential for commercialization. dokumen.pub

By focusing on these interdisciplinary research trajectories, the scientific community can fully elucidate the potential of this compound, potentially providing a new tool to address the significant challenges of pest management and food security in a changing world. genresj.org

Q & A

Q. What are the standard analytical techniques for identifying and characterizing Dichomitin B in natural extracts?

To confirm the identity and purity of this compound, researchers should employ a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is recommended for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural elucidation. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. For reproducibility, detailed protocols for solvent systems, column specifications, and spectral acquisition parameters must be documented .

Q. How can researchers optimize extraction protocols for this compound from plant sources?